molecular formula C13H22N2O2 B12902842 N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide CAS No. 57068-41-4

N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide

Cat. No.: B12902842
CAS No.: 57068-41-4
M. Wt: 238.33 g/mol
InChI Key: GRXRMKWAFAZIDV-UHFFFAOYSA-N
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Description

N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)butyramide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a butyramide group attached to a 4-methyloxazol-2-yl ring and a 2-methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)butyramide typically involves the reaction of 4-methyloxazole with 2-methylbutylamine in the presence of a suitable coupling agent. The reaction conditions may include:

  • Solvent: Common solvents used in such reactions include dichloromethane or tetrahydrofuran.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may be used to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)acetamide
  • N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)propionamide

Uniqueness

N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)butyramide is unique due to its specific structural features, such as the combination of the butyramide group with the 4-methyloxazol-2-yl ring and the 2-methylbutyl chain. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

57068-41-4

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

N-(2-methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide

InChI

InChI=1S/C13H22N2O2/c1-5-7-12(16)15(8-10(3)6-2)13-14-11(4)9-17-13/h9-10H,5-8H2,1-4H3

InChI Key

GRXRMKWAFAZIDV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CC(C)CC)C1=NC(=CO1)C

Origin of Product

United States

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